N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methylsulfonyl group and a benzamide moiety with a trifluoromethoxy substituent, making it a versatile molecule for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of piperidine with a methylsulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
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Benzamide Formation: : The benzamide moiety is introduced by reacting 4-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the piperidine intermediate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
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Oxidation: : The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : The compound can be reduced under specific conditions to modify the functional groups, such as reducing the benzamide to an amine using lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the benzamide could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound has potential applications as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on specific enzymes or receptors, exploring its potential as a therapeutic agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The piperidine ring and benzamide moiety can form hydrogen bonds and other interactions with proteins, potentially inhibiting or modulating their activity. The trifluoromethoxy group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-chlorobenzamide: Contains a chlorine substituent on the benzamide moiety.
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-nitrobenzamide: Features a nitro group on the benzamide ring.
Uniqueness
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, distinguishing it from similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O4S/c1-25(22,23)20-8-6-11(7-9-20)10-19-14(21)12-2-4-13(5-3-12)24-15(16,17)18/h2-5,11H,6-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDFEXLCICHWEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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